2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
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Overview
Description
“2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring are a bromobenzoyl group and a 1,3-dioxolane group. The bromobenzoyl group consists of a benzene ring with a bromine atom and a carbonyl group (C=O), while the 1,3-dioxolane group is a cyclic ether with two oxygen atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The bromobenzoyl group would likely exhibit strong electron-withdrawing properties due to the presence of the bromine atom and the carbonyl group. The 1,3-dioxolane group, being an ether, would likely be polar and capable of forming hydrogen bonds with suitable partners.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromobenzoyl group could undergo reactions typical of halobenzenes and carbonyl compounds, such as nucleophilic aromatic substitution or addition-elimination reactions. The 1,3-dioxolane group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase the compound’s molecular weight and boiling point compared to similar compounds without a halogen. The presence of polar functional groups could make the compound soluble in polar solvents.Scientific Research Applications
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is a process that is not well developed, but is crucial in the functionalizing deboronation of alkyl boronic esters .
- Method : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others.
properties
IUPAC Name |
(3-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZDUSGKQZHGAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641935 |
Source
|
Record name | (3-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-04-6 |
Source
|
Record name | (3-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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